molecular formula C49H76O37S B1589766 Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin CAS No. 84216-71-7

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin

Cat. No.: B1589766
CAS No.: 84216-71-7
M. Wt: 1289.2 g/mol
InChI Key: VGZWDYWXWGKKEE-UJPGXMRNSA-N
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Description

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification with p-toluenesulfonyl groups enhances the compound’s solubility and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine-substituted cyclodextrin derivative .

Mechanism of Action

The mechanism of action of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The p-toluenesulfonyl group enhances the compound’s solubility and reactivity, allowing it to interact with a wide range of molecular targets. This interaction can stabilize or solubilize the guest molecules, facilitating their use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is unique due to its specific beta-cyclodextrin base, which provides a distinct cavity size and binding properties compared to its alpha and gamma counterparts. This makes it particularly suitable for forming inclusion complexes with molecules of specific sizes and shapes .

Properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)86-42-34(69)41-21(12-56)78-49(42)85-40-20(11-55)77-47(33(68)27(40)62)83-38-18(9-53)75-45(31(66)25(38)60)81-36-16(7-51)73-43(29(64)23(36)58)79-35-15(6-50)72-44(28(63)22(35)57)80-37-17(8-52)74-46(30(65)24(37)59)82-39-19(10-54)76-48(84-41)32(67)26(39)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZWDYWXWGKKEE-UJPGXMRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O37S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473938
Record name 84216-71-7 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84216-71-7
Record name 84216-71-7 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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